2-(Methylenebutyl)-cyclopropane
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Overview
Description
2-(Methylenebutyl)-cyclopropane belongs to the class of organic compounds known as saturated hydrocarbons. These are hydrocarbons that contains only saturated carbon atoms, which are linked to one another through single bonds. These includes alkanes and cycloalkanes. 2-(Methylenebutyl)-cyclopropane is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-(Methylenebutyl)-cyclopropane has been primarily detected in saliva.
2-(Methylenebutyl)-cyclopropane is a cycloalkane.
Scientific Research Applications
Electrocatalytic Strategy for Cyclopropanation
Cyclopropanation directly from stable methylene compounds has been a challenge. A novel electrocatalytic strategy using an organic catalyst for cyclopropanation of active methylene compounds is reported. This method is metal-free, requires no external chemical oxidant, and is scalable, providing convenient access to cyclopropane-fused heterocyclic and carbocyclic compounds. The process involves a radical-polar crossover to form new carbon-carbon bonds in the nascent cyclopropane ring (Jie et al., 2022).
Zeolite Catalysts in Cyclopropane Reaction
The reaction of cyclopropane on various zeolite catalysts yields a range of products like isobutane, 2-methylbutene, and propane, among others. These outcomes suggest complex oligomerization, isomerization, and cracking processes of a propylene intermediate (Kiricsi et al., 1980).
Development of Chiral Cyclopropane Units
Chiral cyclopropanes like 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes are designed as conformationally restricted analogues of histamine. These cyclopropanes, bearing two differentially functionalized carbon substituents, are synthesized and used as intermediates for synthesizing compounds with an asymmetric cyclopropane structure. This highlights the cyclopropane ring's utility in restricting the conformation of biologically active compounds (Kazuta et al., 2002).
properties
Molecular Formula |
C8H14 |
---|---|
Molecular Weight |
110.2 g/mol |
IUPAC Name |
(1R,2S)-1-cyclopropyl-2-ethylcyclopropane |
InChI |
InChI=1S/C8H14/c1-2-6-5-8(6)7-3-4-7/h6-8H,2-5H2,1H3/t6-,8+/m0/s1 |
InChI Key |
VDKZAQZRSGYRSL-POYBYMJQSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H]1C2CC2 |
SMILES |
CCC1CC1C2CC2 |
Canonical SMILES |
CCC1CC1C2CC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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